

N-Ethylisopropylamine: A Versatile Building Block in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **N-Ethylisopropylamine**

Cat. No.: **B046697**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Ethylisopropylamine (CAS No. 19961-27-4), a secondary amine with the molecular formula $C_5H_{13}N$, serves as a crucial and versatile building block in the intricate landscape of pharmaceutical synthesis. Its unique structural features, combining both ethyl and isopropyl groups on a nitrogen atom, impart specific steric and electronic properties that are advantageous in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of **N-Ethylisopropylamine** in the synthesis of pharmaceutical intermediates, highlighting its role in the development of novel therapeutic agents.

Physicochemical Properties of N-Ethylisopropylamine

A summary of the key physicochemical properties of **N-Ethylisopropylamine** is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic protocols.

Property	Value
Molecular Formula	C ₅ H ₁₃ N
Molecular Weight	87.16 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	71-73 °C
Density	0.72 g/mL at 25 °C
Refractive Index	n _{20/D} 1.392

Application Note 1: Synthesis of Piperidine-based Carboxamides

N-Ethylisopropylamine is an effective nucleophile for the amidation of carboxylic acids and their derivatives, a common reaction in the synthesis of a wide array of pharmaceutical compounds. The resulting N-ethyl-N-isopropylamide moiety can be found in various biologically active molecules. One such application is in the synthesis of piperidine-based carboxamides, which are important scaffolds in drug discovery.

An example is the synthesis of benzyl 3-[ethyl(isopropyl)amino]carbonyl)piperidine-1-carboxylate. This compound serves as a valuable intermediate for the elaboration into more complex drug candidates, potentially targeting a range of receptors and enzymes in the central nervous system and other therapeutic areas.

Experimental Protocol: Synthesis of Benzyl 3-[ethyl(isopropyl)amino]carbonyl)piperidine-1-carboxylate[1]

This protocol details the synthesis of a piperidine-based carboxamide intermediate using **N-Ethylisopropylamine**.

Materials:

- 1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid

- Oxalyl chloride
- N,N-Dimethylformamide (DMF)
- Tetrahydrofuran (THF)
- **N-Ethylisopropylamine**
- Ethyl acetate
- 1N Hydrochloric acid
- 10% Potassium carbonate solution
- Saturated brine solution
- Anhydrous sodium sulfate
- Basic silica gel

Procedure:

- Acid Chloride Formation: To a solution of 1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid (3.00 g, 11.4 mmol) in THF (60 mL) under ice-cooling, add a catalytic amount of DMF (2 drops). To this mixture, add oxalyl chloride (1.47 mL, 17.1 mmol) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour.
- After 1 hour, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
- Amidation: Dissolve the obtained residue in fresh THF (60 mL).
- Under ice-cooling, add **N-Ethylisopropylamine** (4.14 mL, 34.2 mmol) to the solution.
- Stir the reaction mixture for 30 minutes at the same temperature.
- Work-up and Purification: Evaporate the solvent under reduced pressure.

- To the residue, add ethyl acetate and wash successively with 1N hydrochloric acid, 10% potassium carbonate solution, and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Purify the crude product by chromatography on basic silica gel to yield benzyl 3-[ethyl(isopropyl)amino]carbonyl}piperidine-1-carboxylate.

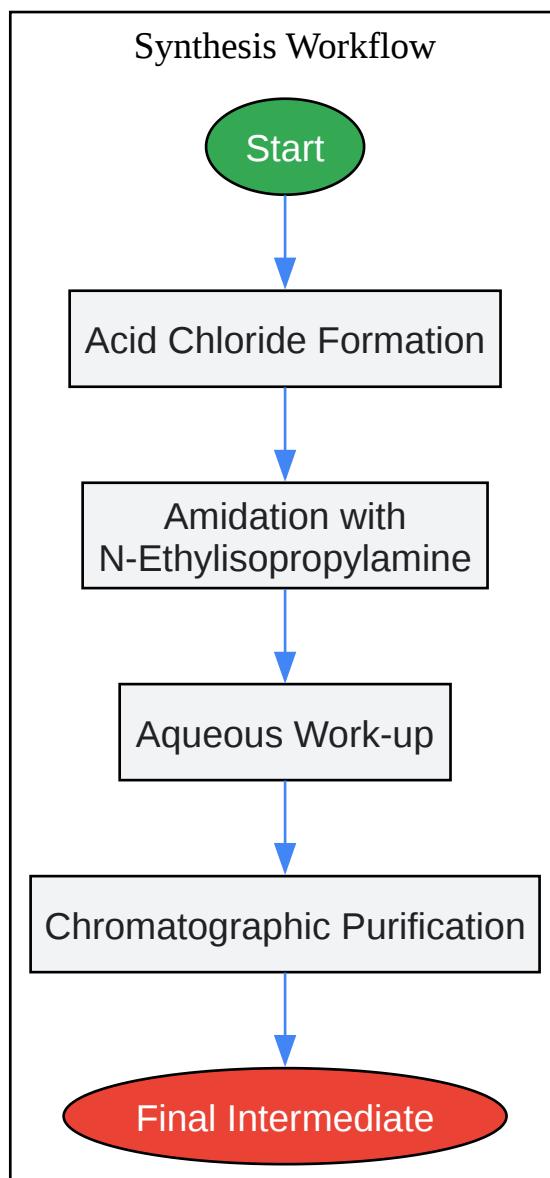
Quantitative Data:

Reactant	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)
1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid	263.29	3.00	11.4
Oxalyl chloride	126.93	2.17	17.1
N-Ethylisopropylamine	87.16	2.98	34.2

Note: The yield for this specific reaction was reported as 100% in the cited literature, though typical laboratory yields may vary.

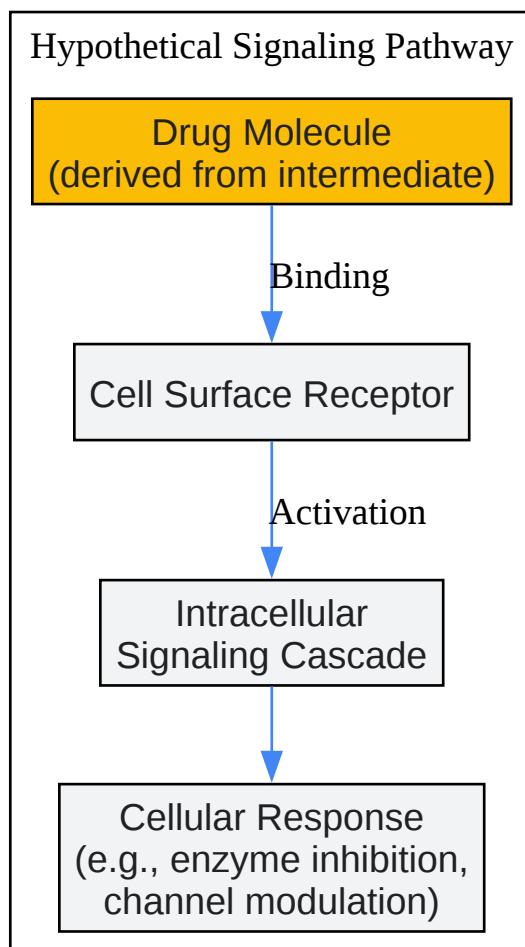
Workflow and Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using the DOT language.



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Synthetic Workflow Diagram



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Hypothetical Drug Action Pathway

Conclusion

N-Ethylisopropylamine is a valuable and readily available secondary amine for the synthesis of pharmaceutical intermediates. Its application in amidation reactions allows for the straightforward introduction of an N-ethyl-N-isopropylamide group, a moiety present in numerous biologically active compounds. The provided protocol for the synthesis of a piperidine-based carboxamide serves as a practical example of its utility. Further exploration of **N-Ethylisopropylamine** in the synthesis of diverse molecular scaffolds is warranted and holds promise for the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these methods for their specific drug development programs.

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